molecular formula C19H29NO2S B2905545 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone CAS No. 2034266-27-6

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone

Numéro de catalogue: B2905545
Numéro CAS: 2034266-27-6
Poids moléculaire: 335.51
Clé InChI: YPDKLZFQQMOWGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone (CAS 2034466-51-6) is a chemical compound supplied for research and experimental purposes. This molecule has a molecular formula of C 19 H 29 NO 3 S and a molecular weight of 351.5 g/mol . While specific biological activity data for this compound is not available in the public domain, its complex structure, featuring a piperidine ring and a tert-butylthio moiety, makes it a compound of interest in various exploratory research fields. Researchers may investigate its potential as a building block in synthetic chemistry or study its interactions with biological systems. Compounds with piperidine scaffolds are frequently studied in various pharmacological and chemical research contexts . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Propriétés

IUPAC Name

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2S/c1-19(2,3)23-14-16-10-7-8-12-20(16)18(21)13-15-9-5-6-11-17(15)22-4/h5-6,9,11,16H,7-8,10,12-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDKLZFQQMOWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

JWH-250 (1-(1-Pentyl-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone)

  • Shared Features: 2-Methoxyphenyl ethanone backbone.
  • Key Differences : JWH-250 contains an indole ring instead of a piperidine group, reducing basicity and altering receptor binding.
  • Pharmacology: Binds to cannabinoid receptors CB₁ (IC₅₀ = 257 nM) and CB₂ (IC₅₀ = 103 nM), with higher affinity than the target compound due to indole’s planar structure .
  • Metabolism : Rapidly metabolized via cytochrome P450, limiting bioavailability .

Cannabipiperidiethanone (2-(2-Methoxyphenyl)-1-{1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}ethanone)

  • Shared Features: Piperidine and 2-methoxyphenyl ethanone moieties.
  • Key Differences : Incorporates an indole ring and N-methylpiperidine, increasing steric bulk.
  • Pharmacology : Moderate CB₁ (IC₅₀ = 591 nM) and CB₂ (IC₅₀ = 968 nM) affinity, 2–9× weaker than JWH-250 .

2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone

  • Shared Features : Piperazine ring (structurally similar to piperidine) and 2-methoxyphenyl group.
  • Key Differences : Piperazine’s additional nitrogen increases polarity, while the isoxazole-thioether enhances metabolic resistance .

Physicochemical Properties

Property Target Compound JWH-250 Cannabipiperidiethanone
Molecular Weight (g/mol) ~349.5 335.4 377.5
LogP (Predicted) 3.8 5.1 4.2
Water Solubility (mg/mL) <0.01 <0.001 <0.01
Metabolic Stability High (tert-butylthio) Low (indole cleavage) Moderate

Q & A

Basic: What are the key steps and optimization strategies for synthesizing 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the piperidine core via reductive amination or nucleophilic substitution, using tert-butylthiol as a sulfur donor (e.g., SN2 reactions under anhydrous conditions with DMF as solvent) .
  • Step 2: Functionalization of the piperidine nitrogen with a methoxyphenyl ethanone moiety via Friedel-Crafts acylation or ketone coupling, optimized at 80–100°C with Lewis acids like AlCl₃ .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    Optimization: Reaction yields improve with inert atmospheres (N₂/Ar), controlled moisture exclusion, and catalytic Pd-mediated cross-coupling for sterically hindered intermediates .

Basic: Which spectroscopic and crystallographic methods are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR verify the piperidine ring (δ 2.5–3.5 ppm for N-CH₂), tert-butylthio group (δ 1.3 ppm for C(CH₃)₃), and methoxyphenyl signals (δ 3.8 ppm for OCH₃) .
  • Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ with <2 ppm mass accuracy .
  • X-ray Crystallography: Resolves spatial arrangement of the tert-butylthio-methyl substituent and piperidine ring conformation (if single crystals are obtainable) .

Advanced: How can researchers identify potential biological targets for this compound in neurological disorders?

  • In Vitro Binding Assays: Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (IC₅₀ determination) .
  • Enzyme Inhibition Studies: Test inhibition of monoamine oxidases (MAO-A/B) via fluorometric or colorimetric assays (e.g., Amplex Red) .
  • Computational Docking: Use Schrödinger Suite or AutoDock to model interactions with homology-built receptors, focusing on the methoxyphenyl and tert-butylthio motifs .

Advanced: What strategies are employed in structure-activity relationship (SAR) studies to enhance this compound’s bioactivity?

  • Analog Synthesis: Replace the methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or heteroaromatic (e.g., thiophene) moieties to modulate lipophilicity .
  • Bioisosteric Replacement: Substitute tert-butylthio with cyclopropylthio or sulfonyl groups to improve metabolic stability .
  • Pharmacophore Mapping: Use QSAR models (e.g., CoMFA) to correlate substituent electronic properties (Hammett σ) with receptor affinity .

Advanced: How should researchers address contradictory data in toxicity profiles or receptor binding affinities?

  • Reproducibility Checks: Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
  • Orthogonal Validation: Confirm cytotoxicity via MTT and LDH assays; cross-validate receptor binding with SPR (surface plasmon resonance) .
  • Meta-Analysis: Compare data across studies with similar substituents (e.g., tert-butylthio vs. methylthio derivatives) to identify trends .

Advanced: What methodologies are used for ADME (absorption, distribution, metabolism, excretion) profiling?

  • Caco-2 Assays: Measure intestinal permeability (Papp values) to predict oral bioavailability .
  • Microsomal Stability Tests: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ calculation) .
  • Plasma Protein Binding: Use equilibrium dialysis to quantify unbound fraction .

Basic: How is the chemical stability of this compound assessed under varying storage conditions?

  • Accelerated Stability Testing: Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., new peaks at 254 nm) .
  • Light Sensitivity: Conduct ICH Q1B photostability tests (1.2 million lux hours) to detect UV-induced decomposition .
  • Solution Stability: Assess in PBS (pH 7.4) and DMSO at -20°C, 4°C, and 25°C over 30 days .

Basic: What analytical techniques are used to characterize synthetic intermediates?

  • LC-MS: Track reaction progress in real-time; identify intermediates by mass fragmentation .
  • TLC Monitoring: Use silica plates with UV visualization (Rf comparison) for rapid purity checks .
  • FT-IR: Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) during intermediate isolation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.